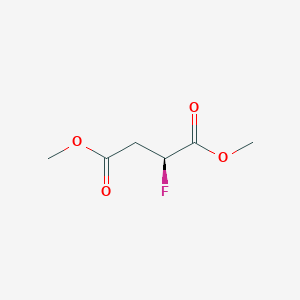

Dimethyl (2S)-2-fluorobutanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-fluorobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKPHERWNIYQNN-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503834 | |

| Record name | Dimethyl (2S)-2-fluorobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76003-47-9 | |

| Record name | Dimethyl (2S)-2-fluorobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl 2s 2 Fluorobutanedioate and Analogues

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For α-fluoro carbonyl compounds like dimethyl (2S)-2-fluorobutanedioate, the primary challenge is controlling the stereochemistry at the newly formed C-F stereocenter. nih.govnih.gov Methodologies are broadly categorized into organocatalytic, metal-catalyzed, and chiral auxiliary-mediated approaches. nih.govacs.org

Organocatalytic Strategies for Asymmetric Fluorination

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. nih.govyoutube.com The enantioselective α-fluorination of carbonyl compounds, including precursors to dimethyl (2S)-2-fluorobutanedioate such as β-keto esters, is a well-established application of this strategy. rsc.orgnih.gov The typical mechanism involves the formation of a chiral enamine or enolate intermediate from the carbonyl substrate and the organocatalyst. youtube.com This intermediate then reacts with an electrophilic fluorinating agent, with the chiral environment provided by the catalyst directing the facial approach of the fluorine source, leading to high enantioselectivity. nih.gov

Commonly used organocatalysts include proline and its derivatives, as well as cinchona alkaloids. nih.govyoutube.comnih.gov Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are frequently employed. nih.govbeilstein-journals.org Research has shown that catalyst structure, particularly substitutions on the cinchona alkaloid scaffold, can significantly influence enantioselectivity. cas.cn For instance, bifunctional cinchona alkaloids, which possess both a Lewis basic site to deprotonate the substrate and a hydrogen-bonding moiety to direct the electrophile, have proven highly effective. nih.gov

Table 1: Examples of Organocatalytic Asymmetric Fluorination of Carbonyl Compounds

| Catalyst | Substrate Type | Fluorinating Agent | Typical ee (%) |

|---|---|---|---|

| Cinchona Alkaloid Derivative | β-Ketoester | NFSI | 85-95% |

| Proline Derivative | Aldehyde | Selectfluor® | >90% |

| (DHQD)₂PHAL | α-Fluoro-β-keto ester | (for Michael addition) | >95% |

| Takemoto's Catalyst | 3-Bromooxindole | Trifluoromethyl α-fluorinated β-keto gem-diol | >99% |

Metal-Catalyzed Asymmetric Fluorination

Transition metal catalysis offers a powerful alternative for asymmetric fluorination. nih.gov These methods rely on a chiral complex formed between a metal center and a chiral ligand. The metal acts as a Lewis acid, activating the substrate by coordinating to a carbonyl group and facilitating the formation of a metal enolate. nih.gov The chiral ligand environment then dictates the stereochemical outcome of the subsequent fluorination by an electrophilic fluorine source. nih.gov

A variety of metal systems have been developed, including those based on titanium, copper, palladium, and nickel. nih.govacs.org For example, early work demonstrated that Ti/TADDOL complexes could act as Lewis acids to activate β-keto esters for stereoselective fluorination. nih.gov More recent advancements include the use of chiral iodoarene organocatalysts that generate chiral hypervalent iodine difluoride intermediates in situ when treated with an oxidant and a fluoride (B91410) source like hydrogen fluoride. acs.org Another innovative approach involves a catalytic asymmetric nucleophilic fluorination using BF₃·Et₂O as both the fluorine source and an activating reagent in the presence of a chiral iodine catalyst, yielding products with excellent enantioselectivities. nih.gov

Table 2: Selected Metal-Catalyzed Asymmetric Fluorination Reactions

| Metal/Catalyst System | Ligand Type | Substrate Type | Yield/ee (%) |

|---|---|---|---|

| Ti(Oi-Pr)₄ | TADDOL | β-Keto Ester | Moderate / up to 90% |

| Pd(II) | Chiral Amino Acid | α-Amino Acid Derivatives | Good / >95% |

| Chiral Iodoarene | - | β-Keto Ester | High / up to 97% |

| Co(II) | Chiral Bisoxazoline | β-Keto Ester | High / up to 98% |

Chiral Auxiliary-Mediated Stereoselective Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. numberanalytics.comnumberanalytics.com In this approach, a prochiral substrate is covalently attached to a chiral molecule, the auxiliary. acs.orgwilliams.edu The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, in this case, fluorination, by sterically blocking one face of the molecule. rsc.org This results in the formation of one diastereomer preferentially. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product and is often recovered for reuse. williams.edu

A prominent example is the use of Evans oxazolidinone auxiliaries. williams.edu The N-acylated auxiliary forms a specific enolate geometry upon deprotonation, and the bulky substituent on the auxiliary shields one face of the enolate from the incoming electrophilic fluorinating agent. This method is known for its high and predictable diastereoselectivity. williams.edu Other auxiliaries, such as those based on sulfinyl groups or the "SuperQuat" pyrrolidinone system, have also been developed to offer enhanced selectivity and easier cleavage. rsc.orgnih.gov The diastereoselective electrophilic fluorination of carbonyl compounds bearing such auxiliaries is a primary method for constructing C–F quaternary stereogenic centers. nih.gov

Radical-Based Asymmetric Fluoroalkylation Reactions

Radical-based reactions represent a modern frontier in asymmetric synthesis. nih.gov These methods involve the generation of a radical intermediate, which then participates in a C-F bond-forming step. nih.gov Achieving high enantioselectivity is challenging because radical intermediates are typically planar and highly reactive. However, the development of photoredox catalysis combined with chiral catalysts has enabled significant progress. researchgate.net

In a typical system, a photocatalyst absorbs visible light and engages in a single-electron transfer process to generate a radical from a suitable precursor. This radical can then be trapped by a fluorine source. Enantiocontrol can be imparted by a chiral Lewis acid or a chiral organocatalyst that complexes with the substrate or the radical intermediate, creating a chiral environment for the C-F bond formation. For instance, a nickel-catalyzed enantioselective reductive trifluoroalkylation has been reported, demonstrating the potential for asymmetric radical cross-coupling. nih.gov While often focused on trifluoromethylation, the principles extend to other fluoroalkylation reactions and highlight a promising avenue for the synthesis of compounds like dimethyl (2S)-2-fluorobutanedioate. nih.govresearchgate.net

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. numberanalytics.comnumberanalytics.com The development of enzymatic methods for C-F bond formation is of great interest for producing fluorinated compounds. nih.govnih.gov

Fluorinase-Mediated C-F Bond Formation

Nature has evolved very few pathways for fluorination. rsc.org The discovery of a "fluorinase" enzyme (5'-fluoro-5'-deoxyadenosine synthase, 5'-FDAS) in the bacterium Streptomyces cattleya was a landmark achievement. rsc.orgwikipedia.org This enzyme is unique in its ability to catalyze the formation of a carbon-fluorine bond from an inorganic fluoride ion. wikipedia.orgnih.gov The reaction proceeds via an Sɴ2 mechanism, where the enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. rsc.orgnih.gov

While the native fluorinase has a relatively narrow substrate scope, protein engineering and directed evolution are being used to expand its utility and create novel fluorinating biocatalysts. nih.govrsc.org For example, researchers have repurposed other enzymes, such as nonheme Fe halogenases, to catalyze enantioselective C(sp³)–H fluorination through a radical rebound mechanism. chemrxiv.orgchemrxiv.org Directed evolution of a plant-derived enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), has yielded variants capable of enantioselective C-H fluorination on a range of substrates with high activity and selectivity. chemrxiv.org These advancements open up new possibilities for the direct, stereoselective synthesis of complex organofluorines, including chiral fluorinated butanedioate derivatives. chemrxiv.org

Other Enzyme-Catalyzed Fluorination Strategies

While direct enzymatic C-F bond formation is rare in nature, enzyme-catalyzed reactions are instrumental in the synthesis of chiral fluorinated molecules. These strategies often involve the use of enzymes to control stereochemistry during the transformation of fluorinated substrates.

One notable example is the use of halohydrin dehalogenases (HHDHs) for the synthesis of enantiopure fluorinated building blocks. rsc.org These enzymes catalyze the ring-opening of epoxides by various nucleophiles, including azide, with high enantioselectivity. rsc.orgnih.gov For instance, the HHDH from Agrobacterium radiobacter (HheC) and its variants have been employed in the kinetic resolution of fluorinated aromatic epoxides. rsc.orgnih.gov Although not a direct fluorination step, this enzymatic process allows for the preparation of highly enantioenriched fluorinated intermediates which can be further transformed into complex molecules. The mechanism of halohydrin dehalogenases involves a Ser-Tyr-Arg catalytic triad, where the tyrosine residue acts as a general base to activate a nucleophile for the attack on the epoxide ring. wikipedia.org

The enantioselective azidolysis of a range of fluorinated aromatic epoxides catalyzed by HHDHs has been explored, yielding valuable chiral fluorinated azidoalcohols. rsc.org The performance of these biocatalytic systems can be affected by factors such as epoxide hydrolysis and enzyme inhibition, which necessitates careful reaction engineering to optimize product yields and enantioselectivity. rsc.org

Metabolic Engineering for Fluorinated Compound Production

Metabolic engineering offers a promising avenue for the sustainable production of fluorinated organic compounds from simple feedstocks. This approach involves the genetic modification of microorganisms to introduce or enhance pathways for the synthesis of desired molecules. nih.govkaist.ac.kruq.edu.auresearchgate.netdntb.gov.uanih.gov

While the biosynthesis of Dimethyl (2S)-2-fluorobutanedioate itself has not been extensively reported, the production of other fluorinated organic acids and related compounds through metabolic engineering has been demonstrated. For example, engineered strains of Escherichia coli and Pseudomonas putida have been developed for the production of fluorinated platform chemicals. nih.govkaist.ac.kruq.edu.auresearchgate.netdntb.gov.uanih.gov These engineered microbes can be designed to utilize fluorinated precursors and channel them through metabolic pathways to generate more complex fluorinated products.

The production of various dicarboxylic acids, such as succinic acid, has been a significant focus of metabolic engineering efforts. nih.govkaist.ac.kruq.edu.auresearchgate.netdntb.gov.uanih.gov By combining the existing knowledge of dicarboxylic acid production with strategies for incorporating fluorine, it is conceivable to develop microbial cell factories for the synthesis of fluorinated butanedioates. This would typically involve the introduction of genes encoding for enzymes capable of handling fluorinated substrates within the metabolic network of the host organism.

Chemoenzymatic Hybrid Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and elegant synthetic routes. These hybrid approaches are particularly well-suited for the synthesis of complex chiral molecules like Dimethyl (2S)-2-fluorobutanedioate.

A common chemoenzymatic strategy involves the enzymatic resolution of a racemic mixture of a fluorinated intermediate. For instance, lipases are frequently used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. A novel chemoenzymatic route for the synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl) utilized Candida antarctica lipase (B570770) B (Novozym 435) for an enantioselective transesterification, achieving high enantiomeric purity. nih.gov This highlights the potential of enzymatic reactions to introduce chirality into fluorinated molecules.

Another example is the lipase-catalyzed enantioselective acetylation of a racemic alcohol, which served as a key step in the synthesis of enantiomerically pure tetrahydropyran (B127337) derivatives. nih.gov Such resolved fluorinated intermediates can then be subjected to further chemical transformations to yield the final target compound. The synergy between chemical and enzymatic steps allows for the construction of complex fluorinated scaffolds with high stereochemical control.

Synthetic Transformations of Precursors to Access Chiral Fluorinated Butanedioate Scaffolds

Traditional organic synthesis provides a powerful toolkit for the construction of chiral fluorinated butanedioate scaffolds. These methods often rely on the stereoselective introduction of fluorine onto a pre-existing carbon framework or the use of chiral auxiliaries to direct the stereochemical outcome of reactions.

Fluorination of Malonate Derivatives

The asymmetric fluorination of malonate derivatives is a direct approach to introduce a chiral C-F bond. This can be achieved using chiral fluorinating agents or through catalysis with chiral metal complexes or organocatalysts. For example, the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides has been shown to be efficiently catalyzed by chiral tertiary amino-thiourea organocatalysts under high-pressure conditions, yielding chiral alkanesulfonyl fluorides with high enantioselectivity. nih.gov

Furthermore, palladium-catalyzed asymmetric allylic alkylation of dimethyl malonate with fluorinated substrates has been explored. rsc.org The use of chiral ligands in these reactions can induce high stereoselectivity in the formation of the C-C bond, leading to enantioenriched fluorinated products. While not a direct fluorination of the malonate itself, this demonstrates how malonates can be used as key building blocks in the asymmetric synthesis of fluorinated compounds.

The following table summarizes the organocatalytic addition of malonates to β-phenylethenesulfonyl fluoride:

| Entry | Catalyst | Conversion (%) | ee (%) |

| 1 | 3a | 99 | 78 (R) |

| 2 | 3b | 99 | 82 (R) |

| 3 | 3c | 99 | 88 (R) |

| 4 | 3d | 99 | 91 (R) |

Data sourced from a study on high-pressure organocatalytic addition of malonates. nih.gov

Stereoselective Epoxide Ring Opening for Fluorinated Intermediates

The stereoselective ring-opening of epoxides with a fluoride source is a powerful and widely used method for the synthesis of chiral β-fluoroalcohols, which are versatile precursors for fluorinated butanedioates. This transformation can be achieved with high enantioselectivity using chiral catalysts.

Halohydrin dehalogenases, as mentioned earlier, can catalyze the enantioselective ring-opening of epoxides. rsc.org In the realm of chemical catalysis, various systems have been developed for this purpose. For example, the enantioselective azidolysis of fluorinated aromatic epoxides has been successfully catalyzed by halohydrin dehalogenases, providing access to enantiopure fluorinated building blocks. rsc.org

Approaches from Fluorinated Ketones and Aldehydes

Fluorinated ketones and aldehydes are valuable precursors that can be transformed into chiral fluorinated butanedioate scaffolds through various synthetic manipulations. The synthesis of these fluorinated carbonyl compounds can be achieved through several methods, including the direct fluorination of enolates or enamines.

The organocatalytic asymmetric fluorination of α-chloroaldehydes has been demonstrated to produce α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org This reaction proceeds via a kinetic resolution of the starting racemic aldehyde, where a chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst, is employed. beilstein-journals.org The resulting α-chloro-α-fluoroaldehydes are versatile intermediates that can be further elaborated.

The following table shows the results for the asymmetric fluorination of various α-chloroaldehydes:

| Substrate | Yield (%) | ee (%) |

| 2a | 85 | 95 |

| 2b | 82 | 96 |

| 2c | 80 | 94 |

| 2d | 78 | 92 |

Data from a study on the enantioselective fluorination of α-chloroaldehydes. beilstein-journals.org

Stereochemical Principles and Control in the Synthesis of Chiral Fluorinated Butanedioates

Diastereoselectivity and Enantioselectivity Control Mechanisms

The asymmetric synthesis of fluorinated compounds, particularly those with a stereogenic center bearing a fluorine atom, has been a significant area of research. acs.orgnih.gov Achieving high levels of both diastereoselectivity and enantioselectivity in the synthesis of compounds like Dimethyl (2S)-2-fluorobutanedioate hinges on overcoming the challenges posed by the unique properties of fluorine. nih.gov

One of the primary strategies for controlling stereoselectivity is through reagent-controlled fluorination. acs.org This approach utilizes chiral fluorinating agents to introduce fluorine into a prochiral substrate. For instance, electrophilic fluorinating agents derived from cinchona alkaloids have been successfully employed in the asymmetric fluorination of β-keto esters, which are precursors to fluorinated butanedioates. acs.orgacs.org The stereochemical outcome is dictated by the specific structure of the chiral reagent and its interaction with the substrate in the transition state.

Catalytic enantioselective fluorination offers a more atom-economical and versatile approach. acs.orgnih.gov Phase-transfer catalysis, using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has proven effective for the enantioselective fluorination of β-keto esters with reagents like N-fluorobenzenesulfonimide (NFSI). acs.orgacs.org In this system, the chiral catalyst forms a tight ion pair with the enolate of the substrate, creating a chiral environment that directs the approach of the electrophilic fluorine source to one face of the enolate, thus inducing enantioselectivity. acs.orgacs.org The choice of solvent and base can also significantly influence the enantiomeric excess (ee), with nonpolar solvents like toluene (B28343) often providing the best results. acs.org

Furthermore, the development of bifunctional catalysts, which can activate both the substrate and the fluorinating agent, has shown promise in achieving high stereocontrol. consensus.app For example, chiral hydrogen-bonding organocatalysts can activate the fluorinating agent while simultaneously orienting the substrate for a stereoselective reaction. researchgate.net

The following table summarizes the key factors influencing stereoselectivity in the synthesis of chiral fluorinated butanedioates and related compounds:

| Factor | Influence on Stereoselectivity | Example |

| Chiral Fluorinating Agent | Directs the stereochemical outcome through its inherent chirality. | N-fluorocamphorsultam |

| Chiral Catalyst | Creates a chiral environment around the substrate, controlling the facial selectivity of the fluorination. | Cinchona alkaloid-derived quaternary ammonium salts |

| Solvent | Can affect the solubility and aggregation state of the catalyst-substrate complex, influencing enantioselectivity. | Toluene often provides higher ee than more polar solvents like THF or CH2Cl2. acs.org |

| Base | The nature of the base can impact the formation and reactivity of the enolate intermediate. | K2CO3 and Cs2CO3 have been shown to be effective bases in phase-transfer catalyzed fluorinations. acs.org |

Role of Chiral Catalysts and Ligands in Fluorination Reactions

The design and application of chiral catalysts and ligands are central to achieving high enantioselectivity in the synthesis of Dimethyl (2S)-2-fluorobutanedioate and other chiral fluorinated molecules. rsc.orgrsc.org The catalyst's role is to create a well-defined, three-dimensional chiral pocket that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. rsc.org

Chiral Phase-Transfer Catalysts: As mentioned previously, quaternary ammonium salts derived from natural products like cinchona alkaloids are highly effective phase-transfer catalysts for the enantioselective fluorination of β-keto esters. acs.orgacs.org The catalyst's structure, particularly the substituents on the nitrogen atom and the cinchona alkaloid backbone, can be systematically modified to optimize enantioselectivity for a given substrate. consensus.app

Chiral Metal Complexes: Transition metal complexes featuring chiral ligands are another powerful class of catalysts for asymmetric fluorination. koreascience.kr For instance, chiral palladium complexes have been successfully used for the enantioselective fluorination of β-keto esters and β-keto phosphonates. koreascience.kr The chiral ligand, often a bidentate or polydentate molecule, coordinates to the metal center and creates a rigid chiral environment that dictates the stereochemical outcome of the reaction. The electronic properties of the ligand, influenced by the presence of fluorine or other electron-withdrawing groups, can also tune the reactivity and selectivity of the metal catalyst. nsf.govrsc.orgnih.gov

Organocatalysts: In recent years, organocatalysis has emerged as a valuable tool for asymmetric synthesis. researchgate.net Chiral amines, phosphoric acids, and (thio)ureas have been developed as catalysts for enantioselective fluorination reactions. researchgate.net For example, chiral secondary amines can catalyze the α-fluorination of aldehydes and ketones by forming a transient chiral enamine intermediate. nih.gov Hydrogen-bonding catalysts, such as chiral ureas and squaramides, can activate electrophilic fluorinating agents like Selectfluor® through non-covalent interactions, bringing them into close and specific proximity to the substrate. researchgate.net

The table below provides examples of chiral catalysts and ligands used in asymmetric fluorination reactions relevant to the synthesis of chiral butanedioates:

| Catalyst/Ligand Type | Example | Mechanism of Stereocontrol |

| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salts acs.orgacs.org | Formation of a chiral ion pair with the substrate enolate, directing the approach of the electrophilic fluorine source. acs.orgacs.org |

| Chiral Palladium Complex | Pd-complexes with chiral ligands koreascience.kr | Creation of a rigid chiral environment around the metal center, controlling the facial selectivity of the fluorination. koreascience.kr |

| Chiral Secondary Amine Organocatalyst | Proline derivatives nih.gov | Formation of a chiral enamine intermediate, which reacts stereoselectively with the fluorinating agent. nih.gov |

| Chiral Hydrogen-Bonding Organocatalyst | Chiral ureas and squaramides researchgate.net | Activation of the fluorinating agent and orientation of the substrate through hydrogen bonding interactions. researchgate.net |

Stereoelectronic Effects of Fluorine on Reaction Pathways

The fluorine atom, despite its small size, exerts profound stereoelectronic effects that can significantly influence the course and outcome of chemical reactions. rsc.orgrsc.org These effects are a consequence of its high electronegativity and the unique properties of the carbon-fluorine (C-F) bond. rsc.org

Inductive Effect: The strong electron-withdrawing nature of fluorine polarizes the C-F bond, creating a partial positive charge on the adjacent carbon atom. This inductive effect can influence the acidity of neighboring protons, the stability of intermediates, and the regioselectivity of reactions. nih.govnih.gov For example, in the fluorination of a butanedioate precursor, the inductive effect of the newly introduced fluorine atom can alter the reactivity of the remaining carbonyl group.

Hyperconjugation and the Gauche Effect: A key stereoelectronic interaction involving fluorine is hyperconjugation, which is the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. wikipedia.orgrsc.org This interaction is particularly important in determining the conformational preferences of fluorinated molecules, leading to the "gauche effect." wikipedia.orgacs.orgnih.gov The gauche effect describes the tendency of 1,2-disubstituted ethanes with electronegative substituents, like 1,2-difluoroethane (B1293797), to favor a gauche conformation over the sterically less hindered anti conformation. wikipedia.org This preference is attributed to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.orgrsc.org In the context of synthesizing Dimethyl (2S)-2-fluorobutanedioate, the gauche effect can influence the conformation of reaction intermediates and transition states, thereby impacting the stereochemical outcome. acs.orgnih.gov

Influence on Reaction Mechanisms: The presence of fluorine can alter reaction pathways compared to their non-fluorinated counterparts. rsc.orgnih.gov For instance, the stability of fluorinated radicals and carbocations differs from their hydrocarbon analogs, which can lead to different product distributions in radical or ionic reactions. rsc.org In nucleophilic substitution reactions, the strong C-F bond is generally a poor leaving group, but its presence on a molecule can influence the reactivity at other positions. nih.gov

The following data table summarizes the key stereoelectronic effects of fluorine and their potential impact on the synthesis of fluorinated butanedioioates:

| Stereoelectronic Effect | Description | Impact on Reaction Pathways |

| Inductive Effect | Strong electron-withdrawal by the fluorine atom, polarizing the C-F bond. nih.gov | Modifies the acidity of adjacent protons, influences the stability of charged intermediates, and can direct regioselectivity. nih.gov |

| Hyperconjugation | Donation of electron density from a σ C-H or σ C-C bond to an adjacent σ* C-F antibonding orbital. wikipedia.org | Stabilizes specific conformations, leading to the gauche effect and influencing the geometry of transition states. acs.orgnih.gov |

| Gauche Effect | Preference for a gauche conformation in 1,2-difluoroethane and related systems due to hyperconjugative stabilization. wikipedia.orgresearchgate.net | Can control the conformation of acyclic precursors and intermediates, thereby influencing diastereoselectivity. acs.orgnih.gov |

Conformational Analysis in Asymmetric Fluorinated Systems

The three-dimensional arrangement of atoms in a molecule, its conformation, plays a critical role in determining its reactivity, particularly in asymmetric synthesis. researchgate.net For fluorinated systems like Dimethyl (2S)-2-fluorobutanedioate, understanding the preferred conformations of the substrate, intermediates, and transition states is essential for rationalizing and predicting the stereochemical outcome of a reaction. acs.orgnih.gov

The aforementioned gauche effect is a dominant factor in the conformational analysis of acyclic fluorinated compounds. wikipedia.orgacs.org The preference for a gauche arrangement between the fluorine atom and an adjacent electronegative group can pre-organize the molecule into a specific conformation, which can then be exploited in a stereoselective reaction. nih.gov For example, in the synthesis of a chiral fluorinated butanedioate from a precursor with a chiral auxiliary, the conformational bias induced by the fluorine atom can enhance the diastereoselectivity of the reaction by favoring a transition state where the incoming reagent attacks from the less sterically hindered face.

In cyclic systems, the introduction of a fluorine atom can have a significant impact on the ring conformation. researchgate.net The preference of fluorine for an axial or equatorial position is governed by a combination of steric and stereoelectronic factors, including 1,3-diaxial interactions and hyperconjugative effects. researchgate.net These conformational preferences can be harnessed to control the stereochemistry of reactions on the ring.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational landscape of fluorinated molecules. researchgate.net These calculations can provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion. Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to determine the solution-phase conformation of fluorinated compounds by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov

A comprehensive conformational analysis is therefore a crucial component in the design of effective strategies for the stereoselective synthesis of Dimethyl (2S)-2-fluorobutanedioate and other complex chiral fluorinated molecules.

Advanced Chemical Transformations and Derivatization Strategies for Dimethyl 2s 2 Fluorobutanedioate

Functional Group Interconversions and Modifications

The chemical reactivity of Dimethyl (2S)-2-fluorobutanedioate allows for a variety of functional group interconversions. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be further modified. For instance, selective reduction of one or both carboxylic acid groups can yield fluorinated diols or lactones, which are versatile intermediates in synthesis.

Amidation of the ester groups is another common transformation. This can be achieved by direct reaction with amines, often requiring elevated temperatures or catalytic activation. The resulting amides can serve as precursors to other nitrogen-containing functional groups or participate in cyclization reactions to form heterocyclic structures.

| Starting Material | Reagent(s) | Product | Transformation Type |

| Dimethyl (2S)-2-fluorobutanedioate | LiAlH4 | (2S)-2-fluorobutane-1,4-diol | Reduction |

| Dimethyl (2S)-2-fluorobutanedioate | NaOH, then H3O+ | (2S)-2-fluorobutanedioic acid | Hydrolysis |

| Dimethyl (2S)-2-fluorobutanedioate | R-NH2, Heat | (2S)-N1,N4-dialkyl-2-fluorobutane-dicarboxamide | Amidation |

Reactions Involving the Butanedioate Ester Moieties

The two ester groups of Dimethyl (2S)-2-fluorobutanedioate are key handles for a range of chemical transformations. Saponification, the hydrolysis of the esters using a base such as sodium hydroxide, readily yields the corresponding dicarboxylate salt. Careful acidification then provides (2S)-2-fluorobutanedioic acid.

Transesterification, the exchange of the methyl groups of the esters for other alkyl or aryl groups, is another important reaction. This process is typically catalyzed by an acid or a base and allows for the synthesis of a diverse library of fluorinated diesters with tailored properties.

| Reaction Type | Reagents | Product |

| Saponification | NaOH (aq), then H+ | (2S)-2-fluorobutanedioic acid |

| Transesterification | R-OH, H+ or Base | Dialkyl (2S)-2-fluorobutanedioate |

| Amidation | R2NH, Heat | (2S)-N,N,N',N'-tetraalkyl-2-fluorobutane-diamide |

Stereoretentive and Stereoinvertive Transformations at the Fluorinated Stereocenter

Controlling the stereochemistry at the fluorine-bearing carbon is crucial for the synthesis of enantiomerically pure fluorinated compounds. Reactions at this stereocenter can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

Nucleophilic substitution reactions at the C-F bond are challenging due to the high bond strength. However, under specific conditions, the fluorine atom can be displaced. For example, activation of the adjacent carbonyl group can facilitate a substitution reaction. The stereochemical outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific reaction conditions. Research in this area is ongoing, with the goal of developing reliable methods for both stereoretentive and stereoinvertive transformations.

Formation of Complex Fluorinated Scaffolds from Dimethyl (2S)-2-fluorobutanedioate

Dimethyl (2S)-2-fluorobutanedioate is a valuable starting material for the synthesis of more complex fluorinated molecules, including heterocyclic compounds. mdpi.comuzh.chwiley.com The presence of multiple functional groups allows for a variety of cyclization strategies. For example, the dicarboxylic acid or its diester derivatives can undergo condensation reactions with binucleophiles to form five-, six-, or seven-membered rings.

Furthermore, the fluorinated backbone of the molecule can be incorporated into larger scaffolds through carbon-carbon bond-forming reactions. For instance, the enolate of the diester can be alkylated or used in aldol-type reactions to build more complex carbon skeletons. These strategies have been employed in the synthesis of fluorinated analogues of natural products and other biologically active molecules. The use of cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, provides a powerful method for the stereocontrolled synthesis of diverse fluorinated heterocycles. mdpi.comuzh.ch

| Reaction Type | Reactants | Product Type |

| Cyclocondensation | Dimethyl (2S)-2-fluorobutanedioate, Hydrazine (B178648) | Fluorinated Pyrazolidinedione |

| [4+2] Cycloaddition | Dienophile derived from Dimethyl (2S)-2-fluorobutanedioate, Diene | Fluorinated Cyclohexene derivative |

| Aldol Reaction | Enolate of Dimethyl (2S)-2-fluorobutanedioate, Aldehyde | γ-fluoro-β-hydroxy-α-carboxy ester derivative |

Spectroscopic Characterization and Stereochemical Assignment Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Chiral Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For fluorine-containing compounds, ¹⁹F NMR is a particularly powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govnih.gov This technique offers a wide chemical shift range, which minimizes the probability of signal overlap and provides detailed information about the electronic environment of the fluorine atom. thermofisher.com

In the context of Dimethyl (2S)-2-fluorobutanedioate, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are all essential.

¹H NMR: Provides information on the number of different types of protons and their neighboring atoms. The coupling between protons and the adjacent fluorine atom (²JHF) and protons on the adjacent carbon (³JHF) are particularly informative for confirming the position of the fluorine substituent.

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.

¹⁹F NMR: This is arguably the most informative technique for this compound. The chemical shift of the fluorine atom is highly sensitive to its stereochemical environment. southampton.ac.uk For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents can induce separate signals for the two enantiomers in the ¹⁹F NMR spectrum, allowing for the determination of enantiomeric excess. nih.govkaist.ac.kr Furthermore, multidimensional NMR techniques such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be used to establish correlations between fluorine and proton nuclei, further confirming the structure. numberanalytics.com

Table 1: Representative NMR Data for a Fluorinated Butanedioate Derivative

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | 4.5-5.0 (CHF) | JHF = 45-50 |

| 3.7 (OCH₃) | ||

| 3.6 (OCH₃) | ||

| 2.8-3.0 (CH₂) | JHF = 20-25 | |

| ¹³C | 168-172 (C=O) | |

| 88-92 (CHF) | JCF = 180-190 | |

| 52-54 (OCH₃) | ||

| 35-38 (CH₂) | JCF = 20-25 | |

| ¹⁹F | -190 to -210 |

Note: The values presented are typical ranges and can vary based on the solvent and specific stereoisomer.

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. fiveable.menih.gov For Dimethyl (2S)-2-fluorobutanedioate, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

The fragmentation patterns observed in the mass spectrum offer significant structural information. whitman.edu In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. For esters, characteristic fragmentation includes the loss of the alkoxy group (-OCH₃) and the McLafferty rearrangement. whitman.edu The presence of fluorine can influence the fragmentation pathways. nih.gov Fragments corresponding to the loss of HF (M-20) or a fluorine radical (M-19) can sometimes be observed, though this is not always the case. whitman.edu The analysis of these fragmentation patterns allows for the piecing together of the molecular structure. researchgate.netyoutube.com

Table 2: Expected Mass Spectrometry Fragments for Dimethyl 2-fluorobutanedioate

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 164 | Molecular Ion |

| [M - OCH₃]⁺ | 133 | Loss of a methoxy (B1213986) group |

| [M - COOCH₃]⁺ | 105 | Loss of a carbomethoxy group |

| [M - HF]⁺ | 144 | Loss of hydrogen fluoride (B91410) |

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial for a chiral compound like Dimethyl (2S)-2-fluorobutanedioate. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. csfarmacie.czheraldopenaccess.us

The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus their separation. sigmaaldrich.commdpi.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. csfarmacie.cznih.gov For fluorinated esters, polysaccharide-based CSPs are often effective. nih.gov

The choice of mobile phase is also critical for achieving good separation. sigmaaldrich.com Once the enantiomers are separated, their relative peak areas in the chromatogram can be used to calculate the enantiomeric excess. uma.es This method can be highly sensitive and accurate for quantifying the purity of the (2S) enantiomer. nih.gov

X-ray Crystallography in Chiral Fluoroorganic Chemistry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

For Dimethyl (2S)-2-fluorobutanedioate, obtaining a suitable single crystal is the primary prerequisite. If successful, the X-ray diffraction analysis can unambiguously confirm the connectivity of the atoms and the (S) configuration at the chiral center. nih.gov The analysis also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govcsic.es The gauche effect, an important conformational feature in many fluorinated molecules, can be observed and quantified through crystallographic analysis. nih.gov

While powerful, X-ray crystallography is dependent on the ability to grow high-quality crystals, which can be a significant challenge.

Computational Chemistry and Mechanistic Insights

Theoretical Studies on Reaction Mechanisms of Fluorination

The introduction of a fluorine atom into an organic molecule is a nuanced process, and theoretical studies have been instrumental in elucidating the underlying reaction mechanisms. For the fluorination of precursors to dimethyl (2S)-2-fluorobutanedioate, such as dimethyl succinate, both electrophilic and nucleophilic pathways are computationally explored.

In electrophilic fluorination, reagents like Selectfluor are often employed. Mechanistic studies, combining experimental data with computational analysis, suggest that the reaction of enol esters with Selectfluor proceeds through a polar two-electron process, involving an oxygen-stabilized carbenium species, rather than a single-electron transfer mechanism. nih.govresearchgate.net This is supported by the observation that no radical process products are isolated when using radical probes. acs.org Computational investigations into the fluorination of glycals with Selectfluor have also pointed to a syn-addition mechanism. acs.org

Theoretical calculations on the fluorination of saturated hydrocarbons by molecular fluorine have revealed a two-step electrophilic pathway. This process involves a hydride abstraction to form an intermediate, followed by a rearrangement to yield the fluorinated product. nih.govacs.org The presence of a solvent, such as chloroform (B151607), can dramatically lower the activation barrier for this process. nih.govacs.org

Furthermore, DFT calculations have been used to investigate the mechanism of fluorination on surfaces, such as silicon and silicon dioxide, with various fluorine-containing molecules. These studies help in understanding the initial steps of fluorination, including physisorption and chemisorption, and the associated activation energies. researchgate.net

DFT Calculations for Transition States and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the energetics of chemical reactions, including the characterization of transition states and intermediates. In the context of fluorination, DFT calculations provide crucial information about the feasibility and pathways of these reactions.

For instance, DFT has been employed to study the allylic fluorination of styrenes using Selectfluor, providing a detailed understanding of the interaction mechanisms and energy barriers. dntb.gov.ua Similarly, theoretical studies on the fluorination of saturated hydrocarbons have used ab initio and ONIOM theoretical calculations to determine the barriers for electrophilic pathways. nih.govacs.org In the case of isobutane, the rate-determining barrier was found to be significantly high in the absence of a solvent, but was dramatically stabilized by the presence of chloroform molecules. nih.govacs.org

DFT calculations are also crucial in understanding electrochemical fluorination processes, such as the Simons process. These studies help in modeling the formation and structure of the reactive nickel fluoride (B91410) film at the anode, which is believed to be the active fluorinating agent. core.ac.uk The calculations indicate that a metallic Ni anode is easily oxidized at low cell potentials. core.ac.uk

The table below summarizes some of the activation energies calculated for different fluorination reactions using DFT.

| Reactant/System | Fluorinating Agent | Calculated Activation Energy (kcal/mol) | Reference |

| Isobutane | F₂ | 25 (without solvent) | nih.govacs.org |

| Methane | F₂ | 34.7 | acs.org |

| H-terminated Si surface | HF | 0.18 eV | researchgate.net |

| H-terminated Si surface | CF₄ | 6.32 eV | researchgate.net |

| H-terminated Si surface | ClF₃ | 0.02 eV | researchgate.net |

| H-terminated Si surface | NF₃ | 0.04 eV | researchgate.net |

| H-terminated Si surface | CHF₃ | 2.33 eV | researchgate.net |

Prediction of Stereoselectivity in Asymmetric Fluorination

Achieving high stereoselectivity in asymmetric fluorination is a significant challenge in synthetic organic chemistry. Computational methods are increasingly being used to predict and understand the origins of this selectivity. arxiv.orgnd.edu

Mechanistic studies on organocatalytic asymmetric fluorination often employ computational tools to model the transition states. For example, in the fluorination of α-chloroaldehydes, a proposed reaction mechanism involving kinetic resolution of the starting aldehydes was supported by experimental and computational findings. beilstein-journals.org The stereochemical outcome is often dictated by the formation of a complex hydrogen bond network in the rate- and selectivity-determining step, which can be modeled using theoretical methods. researchgate.net

The development of machine learning techniques, combined with quantum mechanical calculations, is showing promise in quantitatively predicting the stereoselectivity of chemical reactions. arxiv.org These approaches can capture complex interactions between features of the reactants and catalysts to predict the enantiomeric excess of a reaction. arxiv.org

Molecular Modeling of Dimethyl (2S)-2-fluorobutanedioate and its Interactions

Molecular modeling provides a powerful means to investigate the three-dimensional structure of dimethyl (2S)-2-fluorobutanedioate and its potential interactions with biological macromolecules. nih.gov By employing force fields specifically parameterized for fluorinated compounds, it is possible to simulate the behavior of this molecule in various environments. nih.gov

Molecular dynamics simulations can be used to study the conformational preferences of dimethyl (2S)-2-fluorobutanedioate and how it might bind to a protein active site. mdpi.com These simulations can reveal the importance of specific interactions, such as hydrogen bonds involving the fluorine atom, although fluorine as a hydrogen bond acceptor is often considered to be a weak interaction. nih.gov

Applications of Chiral Fluorinated Butanedioate Derivatives in Contemporary Organic Chemistry Research

Building Blocks in Stereoselective Total Synthesis

The defined stereochemistry of Dimethyl (2S)-2-fluorobutanedioate makes it an attractive starting material for the total synthesis of complex chiral molecules. nih.govnih.gov In stereoselective synthesis, the goal is to construct molecules with a specific three-dimensional arrangement of atoms, which is crucial for biological activity. Using a pre-existing chiral center, as found in (2S)-2-fluorobutanedioate, allows chemists to transfer that chirality to the final target molecule, often simplifying complex synthetic routes and avoiding costly and inefficient resolution steps.

The diester functionality of the molecule provides two reactive handles that can be chemically differentiated or modified to build molecular complexity. For instance, one ester group can be selectively hydrolyzed or reduced, allowing for sequential chemical transformations at either end of the four-carbon chain. The fluorine atom, in addition to its electronic effects, can direct the stereochemical outcome of nearby reactions, a phenomenon known as fluorine-guided stereocontrol. This strategic use of fluorinated chiral building blocks is a powerful method for accessing enantiomerically pure natural products and pharmaceutical intermediates. nih.govsemanticscholar.org

Probes for Biochemical Pathway Elucidation (e.g., Fluoromalate Analogues)

The hydrolysis of Dimethyl (2S)-2-fluorobutanedioate yields (2S)-2-fluorobutanedioic acid, also known as (S)-fluoromalic acid or simply fluoromalate. This molecule serves as a valuable analogue of malate (B86768), a key intermediate in the citric acid cycle (Krebs cycle). By replacing a hydrogen atom with fluorine, researchers can create a "mechanistic probe" to study the enzymes that interact with malate. nih.gov

Fluorine's high electronegativity can alter the binding affinity of the molecule to an enzyme's active site or can stall the enzymatic reaction at a specific step. By studying how fluoromalate interacts with enzymes like malate dehydrogenase or fumarase, biochemists can gain insights into the enzyme's mechanism of action, substrate specificity, and the nature of the transition state. nih.govnih.gov For example, the inhibition of a specific enzyme by fluoromalate can confirm the role of that enzyme in a metabolic pathway. Such studies are critical for understanding fundamental biological processes and for the rational design of enzyme inhibitors as potential therapeutic agents. nih.gov

Precursors for Advanced Fluorinated Chiral Molecules

The chemical scaffold of Dimethyl (2S)-2-fluorobutanedioate is readily adaptable for the synthesis of a variety of advanced chiral molecules containing fluorine.

Synthesis of Fluorinated Amino Acids and Peptidomimetics

Fluorinated amino acids are of immense interest in medicinal chemistry and protein engineering. Incorporating them into peptides can enhance stability against proteolytic degradation, modulate conformation, and improve binding affinity to biological targets. Dimethyl (2S)-2-fluorobutanedioate is an ideal precursor for the synthesis of derivatives of 3-fluoroaspartic acid.

A plausible synthetic route involves the selective transformation of one of the methyl ester groups into an amine. For example, a Curtius or Hofmann rearrangement of a carboxylic acid derivative (obtained via selective hydrolysis of one ester) can install the required amino group, leading to the formation of a β-fluoro-α-amino acid scaffold. The stereocenter at the fluorine-bearing carbon is retained throughout the synthesis, ensuring the production of an enantiomerically pure product.

| Precursor | Target Molecule Class | Key Synthetic Transformation | Significance |

| Dimethyl (2S)-2-fluorobutanedioate | (2S, 3S)-3-Fluoroaspartic Acid Derivatives | Selective ester hydrolysis followed by Curtius or Hofmann rearrangement. | Access to chiral, non-proteinogenic amino acids for peptide modification. |

| Dimethyl (2S)-2-fluorobutanedioate | Fluorinated Peptidomimetics | Conversion to fluoro-amino acid and incorporation into peptide chains. | Enhanced proteolytic stability and modified biological activity of peptides. |

Synthesis of Chiral Fluorinated Heterocycles

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals. The 1,4-dicarbonyl structure of Dimethyl (2S)-2-fluorobutanedioate makes it a suitable precursor for various fluorinated heterocycles. Through condensation reactions with dinucleophiles, the butanedioate backbone can be cyclized to form rings of different sizes. For example, reaction with hydrazine (B178648) can yield fluorinated pyridazinones, while reaction with substituted diamines could lead to the formation of chiral fluorinated diazepanediones. sioc-journal.cnresearchgate.net The incorporation of a fluorine atom into these heterocyclic structures can significantly improve their pharmacological properties, including metabolic stability and lipophilicity. dntb.gov.ua

| Dinucleophile | Resulting Heterocycle Class | Potential Application |

| Hydrazine (H₂NNH₂) | Fluorinated Pyridazinones | Scaffolds for bioactive compounds (e.g., CNS agents, anti-inflammatory). |

| Ethylenediamine | Fluorinated Diazepanediones | Core structures in medicinal chemistry. |

| Phenylenediamine | Fluorinated Benzodiazepinediones | Anxiolytic and anticonvulsant drug discovery. |

Development of Chiral Fluorinated Auxiliaries and Catalysts

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. While specific examples deriving directly from Dimethyl (2S)-2-fluorobutanedioate are not widely documented, its structure is amenable to such applications. The diester could be reduced to the corresponding chiral (S)-2-fluorobutane-1,4-diol. This fluorinated diol could then be used to form chiral acetals or be incorporated into ligands for asymmetric catalysis. The fluorine atom's electronic properties could influence the Lewis acidity and coordination geometry of a metal catalyst, potentially leading to novel reactivity and improved stereoselectivity.

Contribution to the Synthesis of Metabolically Stable Analogues for Research

A major challenge in drug development is overcoming rapid metabolism of drug candidates by enzymes in the body, primarily cytochrome P450 (CYP) enzymes in the liver. mit.edu These enzymes often work by oxidizing electron-rich C-H bonds. The carbon-fluorine (C-F) bond is exceptionally strong and polarized, making the adjacent carbon atom electron-deficient and highly resistant to oxidative metabolism. hyphadiscovery.comnih.gov

By incorporating a building block like Dimethyl (2S)-2-fluorobutanedioate into a larger molecule, medicinal chemists can strategically place a fluorine atom at a metabolically vulnerable position. This "metabolic blocking" strategy can significantly increase the half-life of a drug, improving its bioavailability and allowing for less frequent dosing. mit.edunih.gov The use of fluorinated building blocks is therefore a cornerstone of modern drug design for producing more robust and effective therapeutic agents. researchgate.net

Future Directions and Emerging Research Trends in Chiral Fluorinated Butanedioate Chemistry

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of organofluorine compounds has historically presented challenges, often related to the hazardous nature of fluorinating agents and the lack of selective methods. nih.gov Consequently, a primary thrust of future research is the development of new, efficient, and environmentally benign fluorination techniques. There is a recognized need for new synthetic methods that can introduce fluorine and fluoroalkyl groups selectively into molecules using readily available materials. nih.gov Traditional technologies for carbon-fluorine bond formation are often decades old, prompting a search for new reagents and methods suitable for preparing structurally complex molecules. researchgate.net

Emerging strategies are expected to move away from harsh conditions towards milder, more sustainable approaches. This includes the exploration of novel catalytic systems and the use of greener solvents and reagents. researchgate.net For instance, the application of flow microreactors is proving beneficial for controlling highly exothermic or rapid fluorination reactions, which are often problematic in traditional batch setups. nih.gov The development of methods that minimize waste and improve safety and energy efficiency is a key objective for the sustainable production of chiral fluorinated butanedioates and other valuable organofluorine molecules.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a transformative trend in the production of chiral fluorinated compounds. acs.orgsyrris.com Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters such as temperature and pressure, enhanced safety when handling hazardous reagents, and improved reproducibility. nih.govsyrris.com These systems enable the "telescoping" of multiple reaction steps, which streamlines synthesis and reduces the need for intermediate purification and isolation procedures. acs.orgsyrris.com

Automated flow chemistry systems are becoming instrumental in generating libraries of compounds for screening and drug discovery. syrris.com Modules designed for automated loop filling can run numerous experiments with multiple reagents under varied conditions, significantly accelerating the research and development process. labmanager.com This technology allows for the rapid optimization of reaction conditions and the efficient production of diverse compound series, providing valuable data in the early stages of drug discovery programs. syrris.com The combination of flow synthesis with in-line analysis and bioassays is creating powerful platforms that can shorten the discovery and development timelines for new chemical entities. syrris.com

Table 1: Advantages of Flow Chemistry in Synthesizing Chiral Fluorinated Compounds

| Feature | Benefit in Chiral Fluorinated Synthesis | Source |

| Precise Control | Enhanced management of temperature and pressure for selective and often hazardous fluorination reactions. | nih.govsyrris.com |

| Increased Safety | Minimizes handling of toxic and reactive fluorinating agents by containing them within a closed system. | syrris.com |

| Enhanced Reproducibility | Consistent reaction conditions lead to reliable and repeatable synthesis outcomes. | syrris.com |

| Process Integration | Ability to "telescope" or couple multiple synthetic steps without intermediate work-up. | acs.orgsyrris.com |

| Scalability | Direct route from small-scale discovery to larger-scale production without extensive re-optimization. | syrris.com |

| Automation | Enables high-throughput synthesis and rapid generation of compound libraries for screening. | labmanager.com |

Exploration of New Biocatalysts and Engineered Enzymes

Biocatalysis is emerging as a powerful and sustainable alternative to conventional chemical synthesis for producing chiral molecules. researchgate.net Enzymes operate under mild conditions and exhibit high stereo- and regioselectivity, making them ideal for the synthesis of complex chiral compounds like fluorinated butanedioates. researchgate.net While wild-type enzymes have limitations in stability or substrate scope, advances in protein engineering are enabling scientists to tailor enzymes for specific synthetic needs. tudelft.nl

Lipases, in particular, have proven effective. For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used in the synthesis of fluorinated polyesters. nih.gov Research has shown that enzyme specificity can be a limiting factor, but this can be overcome by modifying either the enzyme or the substrate structure. nih.gov

A frontier in this area is the engineering of entirely new enzymatic functions. acs.orgox.ac.uk Researchers have successfully engineered light-activated ene reductases to perform stereoselective fluoroalkylation of molecules containing double bonds, a reaction not known in nature. acs.org By using molecular docking simulations to inform strategic edits to the protein sequence, both the yield and the enantioselectivity of these novel biocatalytic reactions can be significantly improved. acs.org The exploration and design of such new biocatalysts will continue to be a vibrant area of research, promising greener and more efficient routes to chiral fluorinated synthons. tudelft.nl

Table 2: Key Enzymes and Biocatalytic Approaches in Fluorinated Compound Synthesis

| Enzyme/System | Type | Application/Significance | Source |

| Lipases (e.g., Novozym 435) | Hydrolase | Enantioselective hydrolysis and transesterification; used in the synthesis of fluorinated polyesters. | nih.govox.ac.uk |

| Engineered Ene Reductases | Oxidoreductase | Light-activated, stereoselective addition of fluorinated alkyl groups to double bonds. | acs.org |

| Acyltransferases | Transferase | Used in desymmetrization methods to produce homochiral target molecules from prochiral precursors. | ox.ac.uk |

Interdisciplinary Research at the Interface of Organic Chemistry and Biology for Understanding Fluorinated Metabolites

The unique properties conferred by fluorine mean that understanding the biological fate of fluorinated molecules is crucial. researchgate.net Future research will increasingly focus on the interface between organic chemistry and biology to elucidate how compounds like dimethyl (2S)-2-fluorobutanedioate interact with biological systems. nih.gov The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to proteins and enzymes. nih.govresearchgate.net A deeper understanding of these structure-activity relationships is essential for the rational design of new drugs and agrochemicals. nih.gov

Recent studies have begun to investigate the metabolism of fluorinated compounds in various organisms. For instance, research on fluorinated cytokinins in plants has shown that these synthetic molecules can influence the levels of endogenous hormones, providing insights into their mode of action. mdpi.com In environmental science, projects are underway to characterize how novel per- and polyfluoroalkyl substances (PFAS) bioaccumulate in wildlife, challenging existing paradigms about their environmental transport and fate. vacancyedu.com This interdisciplinary approach, combining advanced synthesis with metabolic studies, is critical for developing effective and safe fluorinated compounds while also assessing their potential environmental impact. researchgate.net

Design of Next-Generation Chiral Fluorinated Synthons

The availability of versatile, fluorine-containing building blocks, or synthons, is essential for advancing research in medicinal chemistry and chemical biology. nih.gov A significant future trend is the rational design of next-generation chiral fluorinated synthons that offer novel structural motifs and properties. The current portfolio of small molecule drugs shows a bias towards certain structural types, and creating new chiral fluorinated entities provides an opportunity to explore uncharted areas of chemical space. nih.gov

Research is moving towards the creation of complex synthons that act as bioisosteres for common biological motifs. For example, chiral 1,2-difluoroethylene (B154328) units have been designed as isosteres of vicinal diols, a common feature in bioactive molecules. nih.gov The development of these short, chiral fluorinated groups can redress the current over-reliance on isotropic groups (like the trifluoromethyl group) and introduce anisotropic fragments with unique conformational properties. nih.gov The design and synthesis of such advanced building blocks will accelerate the discovery of new bioactive compounds by providing chemists with a more diverse and sophisticated molecular toolkit. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.